2-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
2-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0820671
InChI:
InChI=1S/C21H30N4O2/c1-17-7-2-3-8-18(17)23-15-13-22(14-16-23)10-4-5-11-25-20(26)19-9-6-12-24(19)21(25)27/h2-3,7-8,19H,4-6,9-16H2,1H3
SMILES:
CC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O
Molecular Formula:
C21H30N4O2
Molecular Weight:
370.5 g/mol
2-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
CAS No.:
Cat. No.: VC0820671
Molecular Formula: C21H30N4O2
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N4O2 |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-[4-[4-(2-methylphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C21H30N4O2/c1-17-7-2-3-8-18(17)23-15-13-22(14-16-23)10-4-5-11-25-20(26)19-9-6-12-24(19)21(25)27/h2-3,7-8,19H,4-6,9-16H2,1H3 |
| Standard InChI Key | PBFQNWKRAQODNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator